3,5-Dimethyladamantane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWOQWGHXZTDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371214 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14670-94-1 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyladamantane-1-carboxylic acid chemical properties

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Chemistry

The discovery of adamantane in petroleum in 1933 opened a new frontier in the chemistry of polyhedral organic compounds.[1] Its unique structure—a rigid, perfectly symmetrical, and strain-free tricyclic alkane resembling a diamondoid cage—has captivated chemists for decades. This "lipophilic bullet" provides a robust and metabolically stable scaffold that has proven invaluable in medicinal chemistry and materials science.[2][3] Adamantane derivatives are the backbone of numerous clinically approved drugs, including antivirals like Amantadine, antidiabetics such as Saxagliptin and Vildagliptin, and agents for treating Alzheimer's and Parkinson's diseases like Memantine.[4][5]

Among the vast family of adamantane derivatives, 3,5-Dimethyladamantane-1-carboxylic acid (CAS No: 14670-94-1) stands out as a critical pharmaceutical intermediate and a versatile building block for advanced chemical synthesis.[6][7][8] Its structure combines the rigidity and lipophilicity of the dimethyladamantane core with the reactive functionality of a carboxylic acid group at a bridgehead position. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The molecular architecture of 3,5-Dimethyladamantane-1-carboxylic acid is fundamental to its utility. The adamantane cage provides a predictable three-dimensional structure, while the methyl and carboxyl groups offer specific points for interaction and further functionalization.

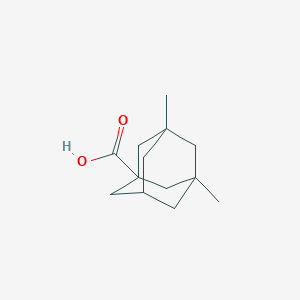

Caption: Chemical structure of 3,5-Dimethyladamantane-1-carboxylic acid.

Physicochemical Data Summary

The compound's properties are summarized in the table below. Its low water solubility and moderate melting point are characteristic of substituted adamantanes.

| Property | Value | Source |

| CAS Number | 14670-94-1 | [9] |

| Molecular Formula | C₁₃H₂₀O₂ | [6] |

| Molecular Weight | 208.30 g/mol | [9] |

| Appearance | White to light yellow crystalline powder | [6][7] |

| Melting Point | 89-90 °C (some sources report 97-105 °C) | [6] |

| Boiling Point | 324.1 °C at 760 mmHg | [6] |

| Solubility | Sparingly soluble in water (0.14 g/L at 25°C) | [6] |

| pKa | 4.88 ± 0.60 (Predicted) | [6] |

| Flash Point | 153.9 °C | [6] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [6] |

Synthesis and Manufacturing Protocol

The synthesis of 3,5-Dimethyladamantane-1-carboxylic acid is typically achieved through the oxidation of a suitable precursor. A common and effective method involves the Koch-Haaf carboxylation reaction, starting from 3,5-dimethyl-1-adamantanol. This reaction proceeds via a stable tertiary carbocation at the bridgehead position, which is then trapped by carbon monoxide (generated in situ from formic acid).

Caption: General workflow for the synthesis of 3,5-Dimethyladamantane-1-carboxylic acid.

Experimental Protocol: Synthesis from 3,5-Dimethyl-1-adamantanol

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[7]

Materials:

-

3,5-Dimethyl-1-adamantanol (e.g., 30.0 g)

-

96% Concentrated Sulfuric Acid (e.g., 208 g)

-

Formic Acid (e.g., 7.76 g)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, add 3,5-dimethyl-1-adamantanol (30.0 g).

-

Acid Addition: Carefully add concentrated sulfuric acid (208 g) to the vessel. Stir the mixture at room temperature until the starting material is completely dissolved. The formation of the adamantyl carbocation in the strong acid is the critical first step.

-

Cooling: Cool the reaction system to a temperature range of 10 °C to 20 °C using an ice bath. This temperature control is crucial to manage the exothermic reaction upon the addition of formic acid.

-

Carboxylation: Add formic acid (7.76 g) dropwise over 30 minutes, maintaining the internal temperature between 10 °C and 20 °C. Formic acid dehydrates in concentrated sulfuric acid to generate carbon monoxide, the carboxylating agent.

-

Reaction: After the addition is complete, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to confirm the complete conversion of the starting material. A typical yield of 3,5-dimethyl-1-adamantanecarboxylic acid is around 92-93%.[7]

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated white solid by filtration. Wash the filter cake thoroughly with deionized water to remove any residual acid.

-

Drying: Dry the final product under reduced pressure at 40 °C for 8 hours to yield white crystals of 3,5-Dimethyladamantane-1-carboxylic acid.

Chemical Reactivity and Derivatization

The reactivity of 3,5-Dimethyladamantane-1-carboxylic acid is dominated by its carboxylic acid functional group. However, the bulky adamantane cage imparts significant steric hindrance, influencing reaction rates and pathways.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a catalytic amount of strong acid). These esters are often used as intermediates themselves.[10]

-

Amidation: Reaction with amines, typically activated by coupling agents like DCC or EDC, yields amides. This is a cornerstone reaction for incorporating the adamantane moiety into peptide-like structures or other bioactive molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3,5-dimethyl-1-(hydroxymethyl)adamantane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Conversion to Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, a key intermediate for various acylation reactions.

The most significant derivatization is its role as a precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane). While Memantine can be synthesized from 1,3-dimethyladamantane directly, pathways involving adamantane carboxylic acid derivatives are also relevant in medicinal chemistry research.[11][12]

Caption: Key reactivity pathways of the carboxylic acid group.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. A sharp, intense C=O stretching absorption appears around 1700 cm⁻¹.[13][14]

-

¹H NMR Spectroscopy: The spectrum is characterized by complex multiplets for the adamantane cage protons between approximately 1.0 and 2.5 ppm. The two methyl groups will appear as a singlet (or two closely spaced singlets) around 0.9 ppm. The acidic proton of the carboxyl group is a broad singlet, typically far downfield (>10 ppm), and is exchangeable with D₂O. Protons on carbons adjacent to the carbonyl group are slightly deshielded.[13]

-

¹³C NMR Spectroscopy: The carbonyl carbon gives a characteristic signal in the 175-185 ppm range. The quaternary carbons of the adamantane cage where the methyl and carboxyl groups are attached will also be identifiable, along with the other CH and CH₂ carbons of the cage at higher field.[13]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (208.30). Fragmentation patterns often involve the loss of the carboxyl group or water.[15]

Applications in Research and Drug Development

The primary application of 3,5-Dimethyladamantane-1-carboxylic acid is as a high-value intermediate in the pharmaceutical industry.[6][16]

Key Intermediate for Memantine Synthesis

Its structural relationship to the Alzheimer's drug Memantine makes it a crucial building block in various synthetic strategies. Memantine is an NMDA receptor antagonist, and its efficacy is directly tied to the 3,5-dimethyladamantane core.[4][17] Syntheses of Memantine often start with 1,3-dimethyladamantane and proceed through amination reactions.[12][18][19] Research into novel analogs or alternative synthetic routes can leverage 3,5-Dimethyladamantane-1-carboxylic acid as a starting point for introducing the amino group via reactions like the Curtius or Schmidt rearrangement.

Caption: Role as a potential intermediate in pathways to Memantine.

Scaffold for Novel Therapeutics

Beyond Memantine, the adamantane carboxylic acid motif is actively being explored in drug discovery. Its lipophilic nature enhances cell membrane permeability and can improve pharmacokinetic profiles. For example, adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20] The rigid structure helps to orient other pharmacophoric groups for optimal binding to enzyme active sites.[3]

Safety, Handling, and Storage

As a laboratory chemical, 3,5-Dimethyladamantane-1-carboxylic acid requires appropriate handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. When handling the powder, a dust mask (e.g., N95) should be used.[21]

-

Storage: The compound is stable under normal conditions.[21] It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6]

Conclusion

3,5-Dimethyladamantane-1-carboxylic acid is more than just a chemical intermediate; it is a testament to the enduring utility of the adamantane scaffold in modern science. Its well-defined structure, predictable reactivity, and crucial role in the synthesis of important pharmaceuticals like Memantine underscore its value. For researchers in drug development, this compound offers a robust, lipophilic, and sterically defined building block for creating next-generation therapeutics. As the quest for novel drugs with improved properties continues, the strategic application of versatile scaffolds like 3,5-Dimethyladamantane-1-carboxylic acid will remain a key element of successful discovery programs.

References

-

Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

-

Spilovska, K., Zemek, F., Korabecny, J., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

-

Wanka, L., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

-

LookChem. (n.d.). Cas 14670-94-1, 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US20110082317A1 - Process for the manufacture of memantine and intermediate product.

-

Intatrade Chemicals. (n.d.). CAS:39269-10-8 | 1,3-Adamantanedicarboxylic acid. Retrieved from [Link]

-

Nguyen, T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid, methyl ester. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Retrieved from [Link]

-

Ren, H., et al. (2012). Synthesis and IR/MS Study of 3,5-Dimethyladamantanamine Hydrochloride Salt. Asian Journal of Chemistry. Retrieved from [Link]

-

Chemspace. (n.d.). 3,5-dimethyladamantane-1-carboxylic acid. Retrieved from [Link]

-

Hahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. Retrieved from [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID | 14670-94-1 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. scbt.com [scbt.com]

- 10. 3,5-dimethyladamantane-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 11. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 12. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. asianpubs.org [asianpubs.org]

- 16. 3,5-Dimethyladamantane-1-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US20110082317A1 - Process for the manufacture of memantine and intermediate product. - Google Patents [patents.google.com]

- 19. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea (2023) | Binh Duong Vu [scispace.com]

- 20. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. synquestlabs.com [synquestlabs.com]

Structure Elucidation of 3,5-Dimethyladamantane-1-carboxylic acid: An Integrated Spectroscopic and Computational Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives are privileged scaffolds in modern drug discovery, valued for their unique physicochemical properties, including high lipophilicity, metabolic stability, and rigid three-dimensional structure.[1][2] The precise substitution pattern on the adamantane cage is critical to pharmacological activity, making unambiguous structure elucidation a cornerstone of synthesis and development campaigns. This guide presents a comprehensive, field-proven methodology for the structural confirmation of 3,5-dimethyladamantane-1-carboxylic acid, a representative substituted adamantane. We will proceed from the foundational confirmation of molecular weight and elemental composition to an in-depth, multi-dimensional Nuclear Magnetic Resonance (NMR) analysis, corroborated by computational modeling. This integrated workflow exemplifies a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Analytical Challenge of Caged Systems

The rigid, highly symmetrical nature of the adamantane core presents a unique challenge for spectroscopic analysis. Protons and carbons within the cage often exhibit similar chemical environments, leading to signal overlap in one-dimensional NMR spectra.[3] Therefore, a simple ¹H or ¹³C NMR spectrum is often insufficient for conclusive structure determination. This guide details a multi-technique approach that leverages the strengths of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments to systematically deconstruct the molecule and verify its connectivity. The causality behind each experimental choice is explained, providing a logical framework applicable to other complex, caged molecules.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex structural analysis, the first step is always to confirm the molecular formula and key functional groups. This establishes the fundamental constraints for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Protocol:

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Calibrate the instrument using a known standard to ensure high mass accuracy (< 5 ppm).

Expected Data: For a molecular formula of C₁₃H₂₀O₂, the expected masses are foundational for confirming the starting point of our investigation.[4]

| Ion | Molecular Formula | Calculated m/z | Observed m/z (Example) |

| [M+H]⁺ | C₁₃H₂₁O₂⁺ | 209.1536 | 209.1539 |

| [M-H]⁻ | C₁₃H₁₉O₂⁻ | 207.1390 | 207.1387 |

| [M+Na]⁺ | C₁₃H₂₀NaO₂⁺ | 231.1356 | 231.1352 |

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to confirm the carboxylic acid moiety.

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000–400 cm⁻¹.

-

Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[5]

-

C-H Stretch (Aliphatic): Sharp peaks between 3000 and 2850 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹. The exact position can indicate the degree of hydrogen bonding.[6]

The Core Investigation: Multi-dimensional NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent framework of an organic molecule.[7] Our strategy employs a suite of experiments to build up the structure piece by piece.

Workflow for NMR-based Structure Elucidation

The following diagram outlines the logical flow of experiments, where each step provides data that informs the next, creating a self-validating loop that culminates in the final structure.

Caption: Integrated workflow for NMR structure elucidation.

¹H and ¹³C NMR: Initial Spectral Mapping

Causality: One-dimensional NMR provides the fundamental chemical shift information for each unique proton and carbon nucleus in the molecule, offering initial clues about their chemical environment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

~12.0 ppm (1H, very broad singlet): Carboxylic acid proton (-COOH).

-

~1.5-2.2 ppm (multiplets): A complex region containing the 12 protons of the adamantane cage (CH and CH₂ groups). Due to the rigid structure, these protons are diastereotopic and will show complex splitting patterns.[8]

-

~0.9 ppm (6H, singlet): The two equivalent methyl groups (-CH₃) at the C3 and C5 positions. Their equivalence is a key structural indicator.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): Due to the molecule's symmetry (a C₂ axis passing through C1 and bisecting the C7-C8 bond), we expect to see 8 distinct carbon signals instead of 13.

-

~180 ppm: Carboxylic acid carbonyl (C=O).

-

~40-50 ppm: Quaternary carbons, including C1, C3, and C5.

-

~30-40 ppm: Methylene (-CH₂) and methine (-CH) carbons of the adamantane cage.

-

~25-30 ppm: Methyl (-CH₃) carbons.

A DEPT-135 experiment is crucial here. It distinguishes carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent. This experiment validates the assignments made from the broadband ¹³C spectrum.

2D NMR: Assembling the Adamantane Framework

Causality: 2D NMR experiments resolve the signal overlap seen in 1D spectra and establish bonding relationships through nuclear spin coupling.[9][10]

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon. It is the definitive way to map the ¹H and ¹³C assignments together. For example, the proton signal at ~0.9 ppm will show a cross-peak to the carbon signal at ~25-30 ppm, confirming the methyl group assignment.

Correlation Spectroscopy (COSY): COSY reveals proton-proton couplings, typically through two or three bonds. This is essential for tracing the connectivity within the adamantane cage, allowing us to "walk" from one proton to its neighbors and piece together the six-membered rings of the core structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most critical experiment for confirming the overall structure of substituted adamantanes. It detects long-range correlations (2-3 bonds) between protons and carbons.[11] The key correlations to observe for 3,5-dimethyladamantane-1-carboxylic acid would be:

-

Methyl to Cage: A correlation from the methyl protons (~0.9 ppm) to the quaternary carbons at C3 and C5, and to the adjacent methylene carbons.

-

Cage to Carboxyl: Correlations from the protons on the carbons adjacent to C1 (e.g., C2, C6, C9) to the carboxylic acid carbonyl carbon (~180 ppm).

These specific HMBC correlations are non-negotiable proofs of the substituent positions.

Sources

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 3,5-dimethyladamantane-1-carboxylic acid (C13H20O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. omicsonline.org [omicsonline.org]

- 10. youtube.com [youtube.com]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid (CAS No. 14670-94-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-Dimethyladamantane-1-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, discusses its spectroscopic characterization, and explores its primary application in the pharmaceutical industry.

Introduction

3,5-Dimethyladamantane-1-carboxylic acid, with the CAS number 14670-94-1, is a derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique cage-like structure of the adamantane core imparts specific properties such as high lipophilicity and metabolic stability to molecules containing this moiety. These characteristics have made adamantane derivatives valuable scaffolds in drug discovery. 3,5-Dimethyladamantane-1-carboxylic acid serves as a crucial building block, particularly in the synthesis of Memantine, a well-known drug for the treatment of Alzheimer's disease. Its strategic importance lies in providing the core adamantane structure with the necessary functional handles for further chemical transformations.

Physicochemical Properties

3,5-Dimethyladamantane-1-carboxylic acid is typically a white to light yellow crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14670-94-1 | [3] |

| Molecular Formula | C₁₃H₂₀O₂ | [1] |

| Molecular Weight | 208.30 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 97-105 °C | |

| Boiling Point | 324.1 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water (0.14 g/L at 25°C) | [1] |

| pKa | 4.88 ± 0.60 (Predicted) | [1] |

Synthesis of 3,5-Dimethyladamantane-1-carboxylic acid

The synthesis of 3,5-Dimethyladamantane-1-carboxylic acid is efficiently achieved through the carboxylation of 3,5-dimethyl-1-adamantanol. This transformation is a variation of the well-established Koch-Haaf reaction, which is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide or, more conveniently, formic acid in the presence of a strong acid like sulfuric acid.

Synthetic Pathway: The Koch-Haaf Reaction

The reaction proceeds via the formation of a stable tertiary carbocation at the 1-position of the 3,5-dimethyladamantane skeleton. This carbocation is then attacked by carbon monoxide (generated in situ from formic acid) to form an acylium ion, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Caption: Synthetic pathway for 3,5-Dimethyladamantane-1-carboxylic acid.

Detailed Experimental Protocol

The following protocol is based on a procedure described in a US patent.[2]

Materials:

-

3,5-dimethyl-1-adamantanol

-

Concentrated sulfuric acid (96%)

-

Formic acid

Procedure:

-

In a suitable reaction vessel, charge 3,5-dimethyl-1-adamantanol (e.g., 30.0 g, purity 99%).

-

With vigorous stirring and cooling in an ice bath to maintain a temperature between 10 °C and 20 °C, slowly add concentrated sulfuric acid (e.g., 208 g).

-

Once the dissolution is complete, continue to cool the mixture and add formic acid (e.g., 7.76 g) dropwise over a period of 30 minutes, ensuring the temperature remains within the specified range.

-

After the addition is complete, warm the reaction mixture to 35 °C and maintain this temperature for 3 hours.

-

Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), to confirm the complete conversion of the starting material.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with deionized water.

-

Dry the product under reduced pressure to obtain 3,5-Dimethyladamantane-1-carboxylic acid.

This method has been reported to yield the product in high purity and with a yield of approximately 92.6%.[2]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the adamantane cage protons and the methyl groups.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Adamantane Cage Protons: A series of broad multiplets would be observed in the region of approximately 1.2-2.5 ppm. The bridgehead protons adjacent to the methyl groups and the carboxylic acid group will have distinct chemical shifts.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the six protons of the two equivalent methyl groups is expected at around 0.9-1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide clear signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around 180-185 ppm.

-

Quaternary Carbons: Signals for the carbon atom bearing the carboxylic acid group and the carbons bearing the methyl groups will be observed.

-

Adamantane Cage Carbons: Several distinct signals for the CH and CH₂ groups of the adamantane cage are expected in the aliphatic region (approximately 20-50 ppm).

-

Methyl Carbons (-CH₃): A signal for the methyl carbons will appear in the upfield region of the aliphatic range.

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-Dimethyladamantane-1-carboxylic acid will exhibit characteristic absorption bands for the carboxylic acid functional group.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[4]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch should appear around 1700-1725 cm⁻¹.[4]

-

C-H Stretch: Multiple sharp peaks for the C-H stretching of the adamantane cage and methyl groups will be present in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.

Mass Spectrometry

While no experimental mass spectrum is publicly available, GC-MS data for the methyl ester of 3,5-dimethyladamantane-1-carboxylic acid shows a molecular ion peak corresponding to its molecular weight.[5] For the carboxylic acid itself, electrospray ionization (ESI) in negative mode would be expected to show a prominent [M-H]⁻ ion at m/z 207.3.

Application in Drug Development: A Key Intermediate for Memantine

The primary and most significant application of 3,5-Dimethyladamantane-1-carboxylic acid is as a key intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane).[6][7] Memantine is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.

The synthesis of Memantine often starts from 1,3-dimethyladamantane. While various synthetic routes exist, they typically involve the introduction of a functional group at the 1-position, which is then converted to an amine. Although not a direct precursor in all patented syntheses, 3,5-Dimethyladamantane-1-carboxylic acid represents a stable, isolable intermediate that can be readily converted to the corresponding amine.

The general transformation from the carboxylic acid to the amine can be achieved through several well-known organic reactions, such as the Curtius, Schmidt, or Hofmann rearrangements.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3,5-DIMETHYLADAMANTANE-1-CARBOXYLIC ACID | 14670-94-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-dimethyladamantane-1-carboxylic acid, methyl ester [webbook.nist.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of Adamantane Derivatives

Foreword: The Adamantane Cage - A Privileged Scaffold in Medicinal Chemistry

First synthesized in 1933, adamantane is the simplest diamondoid hydrocarbon, presenting a unique, rigid, and highly symmetric tricyclic aliphatic framework.[1] Its journey into medicinal chemistry began in the 1960s with the discovery of the antiviral properties of its derivatives, heralding a new chapter in drug discovery.[1][2] The adamantane moiety is now recognized as a privileged scaffold due to its distinctive structural and physicochemical properties. Its three-dimensional, lipophilic nature allows it to interact favorably with various biological targets, often enhancing the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of adamantane derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Part 1: Foundational Principles

The Unique Physicochemical Properties of Adamantane: A Marriage of Lipophilicity and Rigidity

The adamantane cage is a highly lipophilic and rigid structure. This rigidity is a key feature, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity. The three-dimensional structure of adamantane allows for the precise positioning of substituents, enabling a more effective exploration of drug targets.[5] Its lipophilicity enhances membrane permeability and can improve a drug's ability to cross the blood-brain barrier, a crucial property for central nervous system (CNS) active agents.[5] The incorporation of an adamantyl group can significantly increase the calculated partition coefficient (cLogP) of a molecule, which can be beneficial for compounds that are otherwise too water-soluble.[5]

Implications for Drug Design: How Adamantane Influences ADME Properties

The unique properties of the adamantane scaffold have significant implications for the absorption, distribution, metabolism, and excretion (ADME) of drugs. The enhanced lipophilicity can improve oral absorption and tissue distribution.[2] Furthermore, the adamantane nucleus is generally resistant to metabolic degradation, which can increase the in vivo stability and half-life of a drug.[4] This metabolic stability is a desirable trait in drug design, as it can lead to a more predictable pharmacokinetic profile and a lower dosing frequency.

Part 2: Antiviral Activity of Adamantane Derivatives

The discovery of the antiviral activity of adamantane derivatives marked their entry into the pharmaceutical world.[1][3]

Targeting Influenza A: The M2 Proton Channel Blockers

Amantadine and its α-methyl derivative, rimantadine, were among the first antiviral drugs approved for the prophylaxis and treatment of influenza A virus infections.[1][6][7]

These drugs act by blocking the M2 proton channel of the influenza A virus.[6][8][9][10][11] This channel is essential for the uncoating of the virus within the host cell. By inhibiting the M2 channel, amantadine and rimantadine prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein complex and the release of the viral genome into the cytoplasm.[8][9][10][12] In some strains, this inhibition can also interfere with viral assembly.[6]

Structure-activity relationship (SAR) studies have revealed key features for the antiviral activity of adamantane derivatives. The size and shape of the hydrocarbon cage are crucial, as demonstrated by the reduced activity of derivatives with other cage hydrocarbons.[3] Modifications to the amino group of amantadine have been explored to enhance potency. For instance, conjugation with certain amino acids has been shown to improve antiviral activity against influenza A/H3N2.[13]

| Compound | Structure | Antiviral Activity (IC50, µM) vs. Influenza A/H3N2 |

| Amantadine | 1-aminoadamantane | >100 |

| Rimantadine | 1-(1- adamantyl)ethanamine | >100 |

| Glycyl-rimantadine | Rimantadine-Glycine conjugate | 2.83 |

| Leucyl-rimantadine | Rimantadine-Leucine conjugate | 11.2 |

| Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[13] |

A significant challenge with amantadine and rimantadine is the rapid development of viral resistance, primarily due to mutations in the transmembrane domain of the M2 protein.[6][8] This has led to recommendations against their use for influenza treatment in many regions.[14] Consequently, there is ongoing research to develop novel adamantane derivatives that can overcome this resistance.

Beyond Influenza: Exploring Broad-Spectrum Antiviral Potential

The antiviral activity of adamantane derivatives is not limited to influenza. Research has explored their potential against a range of other viruses.

-

Coronaviruses: Some adamantanes, including amantadine and memantine, have shown potential activity against coronaviruses, such as SARS-CoV-2.[15] Proposed mechanisms include the inhibition of viral entry by increasing the pH of endosomes and antagonism of the α-7 nicotinic acetylcholine receptor.[15]

-

Hepatitis C and HIV: Adamantane derivatives have also been investigated for their potential to inhibit hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[3]

-

Herpes Simplex Virus: Tromantadine, another adamantane derivative, has been used topically for the treatment of herpes simplex virus infections.[2]

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period (e.g., 1 hour).

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which are clear zones of cell death caused by viral replication.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Part 3: Neuroprotective and CNS-Modulating Activities

Adamantane derivatives have significant applications in the treatment of neurological disorders, primarily due to their ability to modulate neurotransmitter systems.

The Glutamatergic System: A Key Target in Neurodegenerative Diseases

Excessive activity of the neurotransmitter glutamate can lead to excitotoxicity, a process that damages and kills neurons and is implicated in neurodegenerative diseases like Alzheimer's disease.[16][17]

Memantine is an adamantane derivative approved for the treatment of moderate to severe dementia associated with Alzheimer's disease.[18][19] It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[16][18][20]

Memantine works by blocking the NMDA receptor ion channel.[16][20] Under pathological conditions of excessive glutamate release, the channel remains open for prolonged periods, leading to a massive influx of calcium ions (Ca2+) and subsequent neuronal death.[17] Memantine's action is voltage-dependent and it has a relatively fast off-rate, meaning it preferentially blocks the channel when it is excessively open but does not significantly interfere with normal synaptic transmission.[17] This selective blockade of pathological NMDA receptor activity helps to reduce excitotoxicity and improve symptoms of dementia.[16][18]

Beyond NMDA Receptor Blockade: Other CNS Targets

The neuroprotective effects of adamantane derivatives are not solely attributed to NMDA receptor antagonism.

Some adamantane derivatives have been designed to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs).[21] Since calcium influx through both types of channels contributes to excitotoxicity, a dual-acting compound could offer enhanced neuroprotection.[21]

Recent studies have shown that some adamantane derivatives can exert neuroprotective effects through mechanisms independent of NMDA receptor blockade. For instance, 5-hydroxyadamantane-2-on has demonstrated cerebrovascular and neuroprotective activity in brain ischemia models, with its effects likely mediated by the GABAergic system.[22][23]

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Step-by-Step Methodology:

-

Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in multi-well plates.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the adamantane derivative for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Expose the cells to a toxic concentration of glutamate for a duration known to induce significant cell death (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control (untreated, non-glutamate-exposed cells) and the glutamate-only treated cells. Determine the EC50, the concentration of the compound that provides 50% protection against glutamate-induced toxicity.

Part 4: Anticancer Activity of Adamantane Derivatives

Adamantane derivatives have emerged as a promising class of compounds in cancer research, exhibiting a variety of anticancer mechanisms.[1][3][24]

Diverse Mechanisms of Action in Oncology

-

Tyrosine Kinases: Adamantane-based compounds have been shown to inhibit tyrosine kinases, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[1]

-

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH by adamantyl thiourea derivatives has been linked to anti-inflammatory and anticancer effects.[25]

-

IκB Kinase: The adamantyl arotinoid chalcone derivative MX781 has demonstrated anticancer activity by inhibiting IκB kinase, a key component of the NF-κB signaling pathway.[25]

Many adamantane derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1] The synthetic retinoid adamantane derivative CD437 is a potent inducer of apoptosis in various cancer types.[25]

Hybrid molecules that combine the adamantane scaffold with other pharmacophores have shown enhanced anticancer activity.[1] For example, adamantane-conjugated platinum complexes have demonstrated improved cytotoxicity and reduced systemic toxicity compared to traditional platinum-based chemotherapeutics.[1]

Structure-Activity Relationships for Anticancer Potency

The anticancer activity of adamantane derivatives is highly dependent on their structure. The nature and position of substituents on the adamantane cage can significantly influence their potency and selectivity against different cancer cell lines. For example, studies on fluorophenyl adamantane derivatives have shown that the addition of cyclohexyl ethyl or propoxy-tetrahydropyran moieties can enhance anticancer activity.[26]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the adamantane derivative for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Part 5: Emerging Therapeutic Frontiers

The versatility of the adamantane scaffold has led to its exploration in a wide range of other therapeutic areas.

Antidiabetic Activity: DPP-IV Inhibitors

Vildagliptin and saxagliptin are adamantane-containing drugs used for the treatment of type 2 diabetes.[3][27][28] They act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones, which play a key role in regulating blood glucose levels.

Antimicrobial and Antifungal Applications

Adamantane derivatives have demonstrated activity against various bacteria and fungi.[24] Their mechanism of action in these contexts can be multifactorial, including membranotropic activity that disrupts the microbial cell membrane.[24]

Enzyme Inhibition in Other Therapeutic Areas

The adamantane scaffold has been utilized to design inhibitors for a variety of other enzymes with therapeutic relevance:

-

Butyrylcholinesterase (BChE): Adamantane-substituted guanylhydrazones have been identified as potent inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[29]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Adamantane-linked 1,2,4-triazole derivatives are potent inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels and a target for the treatment of metabolic syndrome and type 2 diabetes.[28]

-

Urease: Amantadine derivatives have been explored as urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[30]

Part 6: Future Perspectives and Conclusion

Overcoming Challenges: Drug Resistance and Solubility

While adamantane derivatives hold immense therapeutic promise, challenges such as drug resistance (particularly in the antiviral field) and poor aqueous solubility need to be addressed.[1] Strategies to overcome these hurdles include the development of hybrid molecules and the use of advanced drug delivery systems.

The Future of Adamantane in Drug Discovery: Multi-Targeted Ligands and Novel Scaffolds

The future of adamantane in drug discovery is bright. There is growing interest in designing multi-targeted adamantane derivatives that can simultaneously modulate several biological targets, which could be particularly beneficial for complex multifactorial diseases like cancer and neurodegenerative disorders.[1] Furthermore, the exploration of novel adamantane-like scaffolds, such as azaadamantanes, is opening up new avenues for the development of bioactive compounds.[31] The continued integration of computational drug design with synthetic and pharmacological studies will undoubtedly accelerate the discovery of the next generation of adamantane-based therapeutics.[1]

References

- Mechanism of action of memantine - PubMed - NIH. (n.d.).

- Antiinfluenza Agents: Amantadine and Rimantadine - BrainKart. (2018, January 2).

- Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, September 27).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.).

- What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024, July 17).

- The Molecular Basis of Memantine Action in Alzheimer's Disease an... - Ingenta Connect. (2005, April 1).

- Amantadine and Rimantadine - Medical Pharmacology: Antiviral Drugs. (n.d.).

- Memantine: MedlinePlus Drug Information. (2016, April 15).

- Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC - NIH. (n.d.).

- Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central. (n.d.).

- Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed. (n.d.).

- Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing). (n.d.).

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules - Benchchem. (n.d.).

- The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design - Benchchem. (n.d.).

- The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.).

- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).

- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5).

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025, October 17).

- Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025, August 6).

- Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. (n.d.).

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).

- Amantadine - Wikipedia. (n.d.).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).

- Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses - YouTube. (2024, June 20).

- Structure activity relationship of adamantane compounds.: (a)... | Download Scientific Diagram - ResearchGate. (n.d.).

- What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle. (2025, December 17).

- New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments - MDPI. (2023, November 13).

- Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - ResearchGate. (n.d.).

- Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed. (n.d.).

- Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar. (n.d.).

- Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. (n.d.).

- Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. (n.d.).

- Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3 - YouTube. (2022, November 19).

- What is the mechanism of Amantadine Hydrochloride? - Patsnap Synapse. (2024, July 17).

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).

- Biologically-active adamantane-based derivatives. - ResearchGate. (n.d.).

- What is the mechanism of Rimantadine Hydrochloride? - Patsnap Synapse. (2024, July 17).

- Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC - PubMed Central. (n.d.).

- Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - MDPI. (n.d.).

- Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies - MDPI. (n.d.).

- Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - NIH. (n.d.).

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.).

- pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties | Journal of Chemical Information and Modeling - ACS Publications. (2021, July 2).

- pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - University of Cambridge. (n.d.).

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. connectsci.au [connectsci.au]

- 6. brainkart.com [brainkart.com]

- 7. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 11. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. droracle.ai [droracle.ai]

- 15. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 17. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]

- 18. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]

- 19. Memantine: MedlinePlus Drug Information [medlineplus.gov]

- 20. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scispace.com [scispace.com]

- 28. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]

- 29. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyladamantane-1-carboxylic acid: A Cornerstone Intermediate in Modern Drug Development

This guide provides a comprehensive technical overview of 3,5-dimethyladamantane-1-carboxylic acid, a key building block in pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and its significant role in the creation of impactful therapeutics.

Introduction: The Strategic Importance of the Adamantane Scaffold

The adamantane cage, a rigid, lipophilic, and highly symmetrical tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise spatial orientation of functional groups for optimal target engagement.[1][3] The introduction of adamantane moieties into bioactive molecules has led to the development of successful drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][2]

3,5-Dimethyladamantane-1-carboxylic acid stands out as a crucial derivative, serving as a versatile intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its dimethyl substitution pattern on the adamantane core offers a nuanced balance of lipophilicity and steric bulk, which can be strategically exploited in drug design.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 3,5-Dimethyladamantane-1-carboxylic acid is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 208.30 g/mol | [5][6] |

| Molecular Formula | C₁₃H₂₀O₂ | [5][6] |

| CAS Number | 14670-94-1 | [5][6] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 89-90 °C | [4] |

| Boiling Point | 324.1 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water (0.14 g/L at 25°C) | [4] |

| pKa | 4.88 ± 0.60 (Predicted) | [4] |

The structure of 3,5-Dimethyladamantane-1-carboxylic acid is characterized by the rigid adamantane cage with methyl groups at positions 3 and 5, and a carboxylic acid group at the bridgehead position 1.

Caption: 2D representation of 3,5-Dimethyladamantane-1-carboxylic acid.

Synthesis and Mechanistic Insights

The preparation of 3,5-Dimethyladamantane-1-carboxylic acid is most effectively achieved through the Koch-Haaf reaction , a powerful method for the carboxylation of tertiary alcohols or alkenes. This reaction proceeds via a carbocation intermediate, making the bridgehead position of the adamantane scaffold an ideal substrate.

The Koch-Haaf Reaction Pathway

The synthesis starts from the readily available 3,5-dimethyl-1-adamantanol. The reaction mechanism involves the following key steps:

-

Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 3,5-dimethyl-1-adamantanol is protonated, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation at the bridgehead position of the adamantane core.

-

Nucleophilic Attack by Carbon Monoxide: The carbocation is then attacked by carbon monoxide, which is typically generated in situ from formic acid in the presence of sulfuric acid. This step forms a highly reactive acylium ion.

-

Hydrolysis: The acylium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final product, 3,5-Dimethyladamantane-1-carboxylic acid.

Caption: Mechanistic workflow of the Koch-Haaf synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethyladamantane-1-carboxylic acid

The following protocol is a representative procedure for the laboratory-scale synthesis:

Materials:

-

3,5-dimethyl-1-adamantanol

-

Concentrated sulfuric acid (96%)

-

Formic acid

-

Ice

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 3,5-dimethyl-1-adamantanol to concentrated sulfuric acid while maintaining the temperature between 10-20°C with an ice bath.

-

Once the adamantanol is completely dissolved, add formic acid dropwise to the stirred solution, ensuring the temperature remains within the 10-20°C range. The addition should be controlled over a period of approximately 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to 35°C and stir for an additional 3 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) to confirm the complete consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid product is collected by filtration and washed thoroughly with deionized water.

-

The crude product is then dried under reduced pressure to yield 3,5-Dimethyladamantane-1-carboxylic acid.

Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis. The obtained melting point should be in the range of 89-90°C.[4]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 3,5-Dimethyladamantane-1-carboxylic acid.

Spectroscopic Analysis

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the adamantane cage protons. The two methyl groups would likely appear as singlets, potentially with slightly different chemical shifts due to their spatial relationship with the carboxylic acid group. The acidic proton of the carboxylic acid would be observed as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals corresponding to the adamantane framework, the two methyl groups, and the carboxyl carbon. The quaternary carbon of the carboxylic acid group is expected to resonate in the downfield region (around 180-185 ppm). The bridgehead carbons and the methylene carbons of the adamantane cage would appear in the aliphatic region. The two methyl carbons would also be observed in the upfield region.

-

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or a carboxyl radical (-•COOH), leading to a prominent peak at m/z 163. Further fragmentation of the adamantane cage could also be observed.[7]

Applications in Drug Development

3,5-Dimethyladamantane-1-carboxylic acid is a highly valued intermediate in the pharmaceutical industry due to its role as a precursor to several important APIs.[4]

Precursor to Memantine

The most notable application of 3,5-Dimethyladamantane-1-carboxylic acid and its derivatives is in the synthesis of Memantine , a drug used for the treatment of moderate-to-severe Alzheimer's disease.[7] Memantine is an uncompetitive NMDA receptor antagonist. The synthesis of Memantine often involves the conversion of the carboxylic acid group to an amine.

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 3,5-二甲基金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

The Adamantane Advantage: A Technical Guide to the Medicinal Potential of Dimethyladamantane Carboxylic Acids

Abstract

The adamantane scaffold, a rigid, lipophilic, and exceptionally stable tricyclic hydrocarbon, represents a unique and powerful building block in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles, offering a pathway to enhanced efficacy and metabolic stability. This technical guide delves into the burgeoning field of dimethyladamantane carboxylic acids, exploring their therapeutic potential across a spectrum of diseases. We will examine their role as potent enzyme inhibitors in metabolic disorders, their promise as novel antibacterial agents, and their emerging application in the complex arena of neurodegenerative diseases. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these fascinating compounds, underpinned by detailed experimental insights and a robust body of scientific literature.

The Unique Physicochemical Landscape of the Adamantane Moiety

The adamantane cage is the smallest unit of a diamond's crystal lattice, and this diamondoid structure imparts several advantageous properties in drug design. Its three-dimensional, rigid nature provides a predictable and conformationally constrained scaffold for the precise positioning of functional groups, facilitating optimal interactions with biological targets. Furthermore, the high lipophilicity of the adamantane core can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, a critical attribute for drugs targeting the central nervous system. This lipophilicity also contributes to its use in advanced drug delivery systems.[1] The metabolic stability of the adamantane cage is another key feature; it is resistant to enzymatic degradation, which can lead to improved pharmacokinetic profiles and longer in-vivo half-lives of adamantane-containing drugs.

Therapeutic Applications of Dimethyladamantane Carboxylic Acids

Metabolic Disorders: Potent Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A highly promising application of dimethyladamantane carboxylic acids lies in the treatment of metabolic diseases such as obesity and type 2 diabetes.[2] A key enzyme in triglyceride synthesis is Diacylglycerol Acyltransferase 1 (DGAT1), which catalyzes the final and committed step in this pathway.[3] Inhibition of DGAT1 is a validated therapeutic strategy to reduce triglyceride absorption and storage.

Researchers have developed a series of adamantane carboxylic acid derivatives that exhibit potent DGAT1 inhibitory activity.[4] Optimization of this series led to the discovery of an E-adamantane carboxylic acid compound, designated as 43c , which demonstrates exceptional in vitro potency and favorable in vivo effects.

Table 1: In Vitro Activity of Adamantane Carboxylic Acid Derivative 43c [4]

| Compound | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) |

| 43c | 5 | 5 |

hDGAT1: human Diacylglycerol Acyltransferase 1; mDGAT1: mouse Diacylglycerol Acyltransferase 1

In preclinical studies using diet-induced obese (DIO) mice, compound 43c significantly reduced plasma triglyceride levels and led to a reduction in body weight gain and a lowering of the glucose area under the curve (AUC).[4]

The mechanism of action of these adamantane carboxylic acid derivatives is the direct inhibition of the DGAT1 enzyme. By binding to DGAT1, these compounds block the esterification of diacylglycerol to form triglycerides, thereby reducing the overall synthesis and storage of fat.[5]

Caption: Inhibition of the DGAT1 enzyme by dimethyladamantane carboxylic acids blocks triglyceride synthesis.

Infectious Diseases: A New Frontier in Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new classes of antibacterial drugs. Adamantane carboxylic acid and its derivatives have demonstrated promising activity against a range of bacteria, particularly Gram-positive strains.[6]

The primary antibacterial mechanism of adamantane carboxylic acids is believed to be the disruption of the bacterial cell membrane.[6][7] The lipophilic adamantane cage can intercalate into the lipid bilayer of the bacterial membrane, altering its fluidity and permeability.[8] This disruption leads to the leakage of essential intracellular components and ultimately, cell death. This mechanism is less susceptible to the development of resistance compared to drugs that target specific enzymes.

Table 2: Minimum Inhibitory Concentrations (MICs) of Adamantane Derivatives against Gram-Positive Bacteria [9]

| Compound | S. epidermidis ATCC 12228 MIC (µg/mL) |

| Compound 9 (4-nitrophenyl derivative) | 62.5 |

| Hydrazide of 1-adamantanecarboxylic acid (19) | 125 |

Neurodegenerative Diseases: An Emerging Area of Investigation

While the aminoadamantane derivative Memantine is a well-established NMDA receptor antagonist for the treatment of Alzheimer's disease, the direct role of dimethyladamantane carboxylic acids in neuroprotection is an area of active investigation.[10] The inherent ability of the adamantane scaffold to cross the blood-brain barrier makes it an attractive platform for developing CNS-active drugs.

Recent research on other adamantane derivatives suggests that neuroprotective effects can be achieved through mechanisms independent of NMDA receptor antagonism. For instance, 5-hydroxyadamantane-2-on has been shown to exhibit significant cerebrovascular and neuroprotective activity in models of brain ischemia without blocking NMDA receptors, possibly through modulation of the GABAergic system.[11][12] This opens up the possibility that dimethyladamantane carboxylic acids could exert neuroprotective effects through novel mechanisms. Adamantane amine derivatives have also been explored as dual inhibitors of NMDA receptors and voltage-gated calcium channels.[2] These findings provide a strong rationale for the synthesis and evaluation of dimethyladamantane carboxylic acid libraries for their potential in treating neurodegenerative disorders.

Synthesis and Methodologies

The synthesis of dimethyladamantane carboxylic acids can be achieved through various established organic chemistry routes. A common starting material is 1,3-dimethyladamantane, which can be synthesized from perhydroacenaphthene via rearrangement catalyzed by a Lewis acid like aluminum chloride.[13] The carboxylic acid moiety can then be introduced at a bridgehead position.

General Synthetic Workflow

Caption: General synthetic workflow for producing bioactive dimethyladamantane carboxylic acid derivatives.

Experimental Protocol: Synthesis of Hydrazide of 1-Adamantanecarboxylic Acid (19)[9]

This protocol describes the synthesis of an adamantane derivative with demonstrated antibacterial activity.

-

Preparation of 1-Adamantanecarbonyl chloride (18): Start with commercially available 1-adamantanecarboxylic acid. The acid is converted to the acid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.

-

Formation of the Hydrazide (19):

-

Dissolve 1.0 mmol of tricyclo[3.3.1.13,7]decane-1-carbonyl chloride (compound 18) in 5 mL of 96% ethanol in a round-bottomed flask.

-

Heat the mixture under reflux to ensure complete dissolution.

-

Add 1.1 mmol of 100% hydrazine hydrate to the solution.

-

Continue heating the mixture under reflux for 3 hours.

-

After 3 hours, cool the reaction mixture to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

-

Collect the formed precipitate by filtration under reduced pressure.

-

Dry the solid product and recrystallize it from 96% ethanol to obtain the purified hydrazide of 1-adamantanecarboxylic acid (19).

-

Structure-Activity Relationships (SAR)

The biological activity of dimethyladamantane carboxylic acids can be significantly modulated by altering the substituents on the adamantane core and the carboxylic acid moiety.

SAR for DGAT1 Inhibitors

In the development of adamantane-based DGAT1 inhibitors, SAR studies have revealed several key insights.[4] The specific stereochemistry of the substituents on the adamantane ring is crucial for high-affinity binding to the enzyme. The nature of the linker between the adamantane core and other aromatic moieties also plays a significant role in determining potency and pharmacokinetic properties. The carboxylic acid group is a critical pharmacophore for interacting with the enzyme's active site.

SAR for Antibacterial Agents

For the antibacterial adamantane derivatives, the following SAR observations have been made[9]:

-

The free amino group of the hydrazide of 1-adamantanecarboxylic acid (19) appears to be important for its activity against Gram-positive bacteria.

-

Substitution of the NH₂ group in the hydrazide to form hydrazide-hydrazones generally leads to a decrease in both antibacterial and antifungal activity.

-

The introduction of electron-withdrawing groups, such as a nitro group, on a phenyl ring attached to the adamantane core (as in compound 9) can enhance antibacterial activity.

Caption: Key structure-activity relationships for dimethyladamantane carboxylic acid derivatives.

Future Directions and Conclusion